An In-depth Technical Guide to 1-(2-Aminoethyl)pyrrolidine: Properties, Synthesis, and Applications
An In-depth Technical Guide to 1-(2-Aminoethyl)pyrrolidine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2-Aminoethyl)pyrrolidine, a heterocyclic amine, is a versatile building block in organic synthesis with significant applications in medicinal chemistry and polymer science.[1][2] Its structure, featuring a pyrrolidine (B122466) ring and a primary aminoethyl side chain, imparts unique chemical properties that make it a valuable intermediate in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs) and specialized polymers.[1][2][3] This technical guide provides a comprehensive overview of the physical and chemical properties, general synthetic and analytical methodologies, and key applications of 1-(2-Aminoethyl)pyrrolidine.
Core Physical and Chemical Properties
1-(2-Aminoethyl)pyrrolidine is a clear, colorless to light brown liquid at room temperature with a characteristic amine-like odor.[1] It is hygroscopic and sensitive to air, necessitating proper storage under an inert atmosphere.[4] The compound is soluble in water.[1]
Table 1: Physical Properties of 1-(2-Aminoethyl)pyrrolidine
| Property | Value | Reference |
| Molecular Formula | C₆H₁₄N₂ | [2][4][5] |
| Molecular Weight | 114.19 g/mol | [4][6] |
| Appearance | Clear colorless to light brown liquid | [1][2][4] |
| Boiling Point | 66-70 °C at 23 mmHg | [4][5] |
| Melting Point | 219 °C (decomposes) | [6] |
| Density | 0.901 g/mL at 25 °C | [4][5] |
| Refractive Index (n20/D) | 1.468 | [4] |
| Flash Point | 47 °C (116.6 °F) - closed cup | [5] |
| pKa₁ | 6.56 (+2) | [6] |
| pKa₂ | 9.74 (+1) (at 30 °C) | [6] |
Table 2: Chemical Identifiers for 1-(2-Aminoethyl)pyrrolidine
| Identifier | Value | Reference |
| CAS Number | 7154-73-6 | [2][4] |
| EC Number | 230-509-5 | |
| Beilstein Registry Number | 102978 | |
| PubChem CID | 1344 | [2] |
| SMILES | C1CCN(C1)CCN | |
| InChI | InChI=1S/C6H14N2/c7-3-6-8-4-1-2-5-8/h1-7H2 |
Chemical Reactivity and Stability
1-(2-Aminoethyl)pyrrolidine exhibits typical reactivity for a primary and a tertiary amine. The primary amine group can undergo a variety of reactions, including acylation, alkylation, and condensation with carbonyl compounds to form imines.[7] The tertiary amine within the pyrrolidine ring can act as a base or a nucleophile. The compound is alkaline and can form salts with acids.[7] It is incompatible with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[8]
Experimental Protocols
Synthesis of 1-(2-Aminoethyl)pyrrolidine
The most common synthetic route to 1-(2-Aminoethyl)pyrrolidine is the alkylation of pyrrolidine with a suitable 2-aminoethylating agent. A general representation of this synthesis is depicted below.
Caption: General workflow for the synthesis of 1-(2-Aminoethyl)pyrrolidine.
Methodology:
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Reaction Setup: Pyrrolidine, a suitable 2-aminoethylating agent (such as 2-chloroethylamine (B1212225) hydrochloride or 2-bromoethylamine (B90993) hydrobromide), a base (e.g., potassium carbonate, triethylamine) to neutralize the hydrohalic acid formed, and an appropriate solvent (e.g., acetonitrile, DMF) are combined in a reaction vessel.
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Reaction Conditions: The reaction mixture is typically stirred at an elevated temperature for a period of time to ensure complete reaction. The specific temperature and reaction time will depend on the reactivity of the chosen reagents and solvent.
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Workup: After the reaction is complete, the mixture is cooled to room temperature. An aqueous workup is performed to remove inorganic salts and other water-soluble impurities. This may involve partitioning the mixture between water and a water-immiscible organic solvent.
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Purification: The crude product is isolated from the organic layer, and purified, most commonly by fractional distillation under reduced pressure, to yield pure 1-(2-Aminoethyl)pyrrolidine.[1]
Analytical Characterization
The identity and purity of 1-(2-Aminoethyl)pyrrolidine are typically confirmed using a combination of chromatographic and spectroscopic techniques.
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Gas Chromatography-Mass Spectrometry (GC-MS): GC is used to determine the purity of the compound, while MS provides information about its molecular weight and fragmentation pattern, confirming its structure.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for elucidating the detailed molecular structure of the compound. The chemical shifts, splitting patterns, and integration of the signals in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, provide unambiguous confirmation of the 1-(2-aminoethyl)pyrrolidine structure.
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Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Characteristic absorption bands for N-H stretching of the primary amine and C-N stretching of both the primary and tertiary amines would be expected.
Applications of 1-(2-Aminoethyl)pyrrolidine
The unique bifunctional nature of 1-(2-Aminoethyl)pyrrolidine makes it a valuable intermediate in several areas of chemical and pharmaceutical research.
Caption: Key application areas of 1-(2-Aminoethyl)pyrrolidine.
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Pharmaceutical Synthesis: 1-(2-Aminoethyl)pyrrolidine is a key intermediate in the synthesis of various active pharmaceutical ingredients.[1][2] The pyrrolidine moiety is a common scaffold in many biologically active compounds, and the aminoethyl side chain provides a reactive handle for further molecular elaboration.[8] It has been utilized in the development of compounds targeting neurological disorders.[2][3]
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Polymer Chemistry: The difunctional nature of 1-(2-Aminoethyl)pyrrolidine allows it to act as a monomer in polymerization reactions.[1] It can be used in the synthesis of polyamides and polyurethanes, where the two amine groups can react with appropriate comonomers to form the polymer backbone.[1]
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Ligand Synthesis for Coordination Chemistry: The nitrogen atoms in 1-(2-Aminoethyl)pyrrolidine can act as Lewis bases, making it an effective ligand for coordinating with metal ions. It has been used in the synthesis of coordination complexes, for instance with nickel(II), which have been studied for their structural and thermal properties.[4]
Safety and Handling
1-(2-Aminoethyl)pyrrolidine is a flammable liquid and is corrosive, causing severe skin burns and eye damage.[8] It is harmful if swallowed or inhaled.[1] Therefore, it should be handled with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8] Work should be conducted in a well-ventilated fume hood. Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[8] It is sensitive to air and moisture.[8]
Conclusion
1-(2-Aminoethyl)pyrrolidine is a commercially available and highly valuable chemical intermediate. Its well-defined physical and chemical properties, coupled with its versatile reactivity, make it an important tool for researchers and professionals in drug discovery, materials science, and chemical synthesis. While detailed experimental protocols are not always publicly accessible, the general methodologies for its synthesis and characterization are based on standard and well-understood laboratory techniques. The continued use of this compound as a building block is expected to contribute to the development of new pharmaceuticals and advanced materials.
References
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- 4. 1-(2-Aminoethyl)pyrrolidine | 7154-73-6 [chemicalbook.com]
- 5. 1-(2-Aminoethyl)pyrrolidine | CAS#:7154-73-6 | Chemsrc [chemsrc.com]
- 6. 1-(2-Aminoethyl)pyrrolidine CAS#: 7154-73-6 [m.chemicalbook.com]
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